Ethyl 2-(bromomethyl)acrylate
Overview
Description
Ethyl 2-(bromomethyl)acrylate is an organic compound with the molecular formula C6H9BrO2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an ester and a bromomethyl group, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
Ethyl 2-(bromomethyl)acrylate is primarily used as an electrophile for various organometallic compounds . It is an allylic alkylating reagent , which means it can transfer an alkyl group to another molecule during a chemical reaction.
Mode of Action
The compound interacts with its targets (organometallic compounds) by acting as an electrophile . This means it has a tendency to accept electrons and form a covalent bond with a nucleophile, which is a molecule that donates an electron pair to form a covalent bond. The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams .
Biochemical Pathways
It is known that the compound can be used for the polymerization of functionalized acrylic monomers . This suggests that it may play a role in the formation of polymers, which are large molecules made up of repeating subunits.
Result of Action
Given its role as an electrophile and its use in the synthesis of α-methylene lactones and lactams , it can be inferred that the compound may contribute to the formation of these molecules, which could have various effects at the molecular and cellular level.
Action Environment
The compound is stable under normal temperatures but can combust when exposed to high temperatures or open flames . It should be stored in a cool, dry place away from fire sources and oxidizing agents . The compound is slightly soluble in chloroform and ethyl acetate . It is also known to be irritating and toxic, so it should be handled with appropriate personal protective equipment, and exposure to skin, eyes, or respiratory system should be avoided .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(bromomethyl)acrylate can interact with various organometallic compounds . The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams . This indicates that this compound may interact with enzymes and proteins that are involved in these biochemical reactions.
Cellular Effects
It is known to be an allylic alkylating reagent , suggesting that it could potentially interact with cellular components and influence cell function
Molecular Mechanism
The molecular mechanism of this compound involves its role as an electrophile for various organometallic compounds . The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams . This suggests that this compound may exert its effects at the molecular level through these interactions.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 38 °C/0.8 mmHg , indicating that it may degrade or evaporate under certain conditions
Metabolic Pathways
Given its role as an electrophile for various organometallic compounds , it may interact with enzymes or cofactors involved in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(bromomethyl)acrylate can be synthesized through the reaction of ethyl acrylate with bromine in the presence of a radical initiator. The reaction typically proceeds via a free radical mechanism, where the bromine adds to the double bond of ethyl acrylate, followed by the formation of the bromomethyl group .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of ethyl acrylate and bromine under controlled conditions. The reaction is carried out in a suitable solvent, such as chloroform or carbon tetrachloride, and is often catalyzed by a radical initiator like azobisisobutyronitrile (AIBN). The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(bromomethyl)acrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles and nucleophiles.
Polymerization: The compound can undergo polymerization to form functionalized acrylic polymers.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides.
Electrophiles: Halogens, acids.
Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Major Products Formed:
Substituted Acrylates: Formed through nucleophilic substitution.
Polymeric Materials: Formed through polymerization reactions.
Scientific Research Applications
Ethyl 2-(bromomethyl)acrylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: The compound is employed in the development of drug delivery systems and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and adhesives
Comparison with Similar Compounds
- Methyl 2-(bromomethyl)acrylate
- Ethyl 2-(hydroxymethyl)acrylate
- 2-(Bromomethyl)acrylic acid
Comparison: this compound is unique due to its combination of a bromomethyl group and an acrylate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds. For instance, mthis compound has similar reactivity but differs in its ester group, which can influence its solubility and reactivity in certain conditions .
Properties
IUPAC Name |
ethyl 2-(bromomethyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCMFVTVXAOHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309738 | |
Record name | Ethyl 2-(bromomethyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10309738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17435-72-2 | |
Record name | 17435-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-(bromomethyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10309738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)acrylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ethyl 2-(bromomethyl)acrylate acts as a powerful allylic alkylating agent []. It readily reacts with various organometallic compounds, participating in nucleophilic substitution reactions. For example, it reacts with organozinc reagents to form α-methylene lactones [, , ] and with zinc enolates to synthesize α-methylene-γ-lactams [].
ANone:
ANone: this compound serves as a crucial building block in synthesizing various compounds:
- α-Methylene Lactones and Lactams: Reacting it with organometallic reagents like allylzinc reagents and zinc enolates yields α-methylene-γ-butyrolactams and α-methylene-γ-lactams [, , , ].
- C-5 Analogs of N-Acetylneuraminic Acid: Indium-mediated coupling of this compound with N-derivatized mannosamines contributes to the synthesis of these analogs [].
- Acrylic Polymers: It serves as a source of functional acrylic monomers for polymerization reactions, leading to polymers with tunable thermal properties and potential for closed-loop recyclability [].
ANone: Yes, several reactions involving this compound utilize catalysts:
- Indium-Mediated Allylations: Indium powder effectively mediates allylation reactions between this compound and aldehydes or imines, often with high stereoselectivity [, , , ].
- Tin-Powder Promoted Reactions: Tin powder promotes one-pot syntheses of α-methylene-γ-lactams and spirolactams from this compound, aldehydes or ketones, and acylhydrazines [].
- Lewis Pair Catalysis: Polymerization of methylene butyrolactone monomers, derived from this compound, can be controlled using a Lewis pair catalyst system composed of MeAl(BHT)2 and IiPr [].
A: Yes, this compound can participate in Claisen rearrangement reactions. For instance, reaction with 2-thiosubstituted pyrimidines can lead to unexpected products due to O-allylation followed by an ortho-Claisen rearrangement [].
ANone: Stereoselectivity is often crucial in reactions utilizing this compound.
- Indium-mediated allylations: These reactions can exhibit high diastereoselectivity. For example, reactions with N-tert-butylsulfinyl aldimines yield α-methylene-γ-butyrolactams with good stereoselectivity [].
- Synthesis of C-5 Analogs of N-Acetylneuraminic Acid: Indium-mediated coupling with N-derivatized mannosamines predominantly favors the threo diastereomer [].
A: this compound is reported to be lachrymatory, vesicatory, and toxic []. Standard laboratory safety precautions are essential:
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